molecular formula C11H18O4 B121036 ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate CAS No. 144874-90-8

ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

Cat. No. B121036
M. Wt: 214.26 g/mol
InChI Key: KEEZBFBHRWDFDH-WCABBAIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEEOC is a chiral molecule that can exist in two different forms, namely R and S, and is commonly used as a precursor in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways. It has also been suggested that ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate may act as a free radical scavenger, thereby reducing oxidative stress and inflammation.

Biochemical And Physiological Effects

Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to exhibit cytotoxicity towards various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in lab experiments is its high yield and simplicity of synthesis. It is also a relatively stable compound that can be easily stored and transported. However, one of the limitations of using ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, including the synthesis of new analogs with improved properties, the investigation of its potential applications in other fields such as agriculture and food science, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be achieved through several methods, including the acid-catalyzed cyclization of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate and the reaction of ethyl (E)-3-(2-ethoxyvinyl) but-2-enoate with an alkyl Grignard reagent. The latter method is preferred due to its high yield and simplicity.

Scientific Research Applications

Ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and organic chemistry. In drug discovery, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. In material science, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a building block for the synthesis of various polymers and dendrimers. In organic chemistry, ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been used as a starting material for the synthesis of various natural products.

properties

CAS RN

144874-90-8

Product Name

ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (2R,3R,4S)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9+,11-/m1/s1

InChI Key

KEEZBFBHRWDFDH-WCABBAIRSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@@H](CO1)C=C)C(=O)OCC

SMILES

CCOC1C(C(CO1)C=C)C(=O)OCC

Canonical SMILES

CCOC1C(C(CO1)C=C)C(=O)OCC

synonyms

3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4bta)-(9CI)

Origin of Product

United States

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